Z-Lys(Z)-OSu
Overview
Description
Z-Lys(Z)-OSu, also known as Nα-benzyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine N-hydroxysuccinimide ester, is a protected lysine derivative commonly used in peptide synthesis. The compound features two benzyloxycarbonyl (Z) protecting groups on the lysine side chain and an N-hydroxysuccinimide (OSu) ester, which facilitates the coupling of lysine to other amino acids or peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Lys(Z)-OSu typically involves the following steps:
Protection of Lysine: L-lysine is first protected by reacting with benzyloxycarbonyl chloride (Cbz-Cl) to form Nα-benzyloxycarbonyl-L-lysine.
Second Protection: The Nε-amino group of the lysine is then protected with another benzyloxycarbonyl group, resulting in Nα-benzyloxycarbonyl-Nε-benzyloxycarbonyl-L-lysine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of L-lysine are protected using benzyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.
Purification: The protected lysine derivatives are purified using crystallization or chromatography techniques.
Activation and Isolation: The final activation step involves the reaction with N-hydroxysuccinimide and a coupling agent, followed by isolation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
Z-Lys(Z)-OSu undergoes several types of chemical reactions, including:
Substitution Reactions: The N-hydroxysuccinimide ester group is highly reactive and can be substituted by nucleophiles such as amines, leading to the formation of peptide bonds.
Deprotection Reactions: The benzyloxycarbonyl protecting groups can be removed under acidic or hydrogenolytic conditions to yield free lysine.
Common Reagents and Conditions
Substitution: Reactions typically involve nucleophiles such as amino acids or peptides in the presence of a base like triethylamine.
Major Products
Peptide Formation: The primary product of substitution reactions is a peptide bond between lysine and another amino acid or peptide.
Free Lysine: Deprotection reactions yield free lysine after the removal of protecting groups.
Scientific Research Applications
Z-Lys(Z)-OSu is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It is a key reagent in the synthesis of peptides and proteins, allowing for the selective incorporation of lysine residues.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: This compound is employed in the conjugation of peptides to other biomolecules, such as antibodies, for targeted drug delivery and diagnostic applications
Mechanism of Action
The mechanism of action of Z-Lys(Z)-OSu involves the formation of stable amide bonds with nucleophiles, such as amino groups on peptides or proteins. The N-hydroxysuccinimide ester group is highly reactive, facilitating the coupling reaction. The benzyloxycarbonyl protecting groups prevent unwanted side reactions during synthesis, ensuring the selective incorporation of lysine residues .
Comparison with Similar Compounds
Similar Compounds
Nα-benzyloxycarbonyl-L-lysine (Z-Lys): Similar to Z-Lys(Z)-OSu but lacks the N-hydroxysuccinimide ester group.
Nα-benzyloxycarbonyl-Nε-tert-butoxycarbonyl-L-lysine (Z-Lys(Boc)): Features a tert-butoxycarbonyl (Boc) protecting group instead of a second benzyloxycarbonyl group.
Uniqueness
This compound is unique due to its dual benzyloxycarbonyl protection and the presence of an N-hydroxysuccinimide ester group, which makes it highly reactive and suitable for peptide coupling reactions. This combination of features allows for precise and efficient peptide synthesis, making it a valuable tool in chemical and biological research .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2,6-bis(phenylmethoxycarbonylamino)hexanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O8/c30-22-14-15-23(31)29(22)37-24(32)21(28-26(34)36-18-20-11-5-2-6-12-20)13-7-8-16-27-25(33)35-17-19-9-3-1-4-10-19/h1-6,9-12,21H,7-8,13-18H2,(H,27,33)(H,28,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOAUCZIIQFZMI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21160-83-8 | |
Record name | NSC250409 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Z-Lys(Z)-OSu in the synthesis of the analgesic dipeptide derivatives?
A1: this compound acts as a protected and activated form of lysine. The protecting groups (Z) prevent unwanted side reactions, and the succinimide ester (OSu) makes the carboxyl group of lysine more reactive, enabling efficient peptide bond formation with the amino group of the tryptophan derivative. []
Q2: Why are protecting groups like "Z" necessary in peptide synthesis?
A2: Protecting groups are crucial in peptide synthesis to prevent unwanted reactions between reactive groups on the amino acids. In this case, the "Z" groups protect the amine groups of lysine. Without these protecting groups, the lysine could react at unwanted sites leading to a mixture of products instead of the desired dipeptide. []
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